molecular formula C5H6N2O2 B3052899 6-Methoxypyrazin-2(1H)-one CAS No. 4774-17-8

6-Methoxypyrazin-2(1H)-one

Cat. No. B3052899
CAS RN: 4774-17-8
M. Wt: 126.11 g/mol
InChI Key: PJASVKBBHBEVPH-UHFFFAOYSA-N
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Description

6-Methoxypyrazin-2(1H)-one is a chemical compound with the empirical formula C6H6N2O3 . It is a heterocyclic compound and is used as a building block in organic synthesis .


Molecular Structure Analysis

The molecular structure of 6-Methoxypyrazin-2(1H)-one consists of a pyrazine ring with a methoxy group attached to one of the carbon atoms . The molecular weight of this compound is 124.1405 .


Chemical Reactions Analysis

While specific chemical reactions involving 6-Methoxypyrazin-2(1H)-one are not available, there are studies on the reactions of related pyrazine derivatives .


Physical And Chemical Properties Analysis

6-Methoxypyrazin-2(1H)-one is a solid compound . It has a melting point of 176-181 °C . More detailed physical and chemical properties are not available in the current resources.

Scientific Research Applications

Methoxypyrazines Formation in Food Processing

Methoxypyrazines, including 6-Methoxypyrazin-2(1H)-one, are formed when 2(1H)-pyrazinones are heated with natural methylating agents like fruit pectin and betaine. This process is significant in nonenzymic methoxypyrazine formation during heat-processed foods, highlighting a chemical aspect of food science and flavor engineering (Rizzi, 1990).

Role in Wine Flavor

Methoxypyrazines contribute to the herbaceous/green/vegetal sensory attributes in wines, particularly in varieties like Cabernet Sauvignon. The biosynthesis involves methyltransferase genes, notably VvOMT3, which are crucial in determining the final methoxypyrazine profile in grapes and, consequently, the wine (Dunlevy et al., 2013).

Viticultural Impact on Methoxypyrazines

Light exposure and crop level in viticulture significantly affect the biosynthesis of methoxypyrazines in Cabernet Sauvignon grapes. The study of these factors offers insights into agricultural practices that can modulate flavor compounds in wine grapes (Dunlevy et al., 2013).

Medical Applications in Cancer Research

In the medical field, compounds structurally related to 6-Methoxypyrazin-2(1H)-one have been studied for their antiproliferative activity against human cancer cells. These studies focus on understanding the role of such compounds in inhibiting processes like tubulin polymerization, which is crucial in cancer research (Minegishi et al., 2015).

Analytical Techniques in Wine Industry

The wine industry uses advanced analytical techniques, like GC-MS/MS, for the accurate quantification of methoxypyrazines, which are crucial for assessing wine aroma and quality. This involves understanding the influence of these compounds at trace levels in the sensory perception of wine (Hjelmeland et al., 2016).

Methoxypyrazines in Environmental Studies

Studies have also been conducted on the environmental impact of herbicides related to methoxypyrazines, evaluating their contamination potential in agricultural drainage systems. This is significant for understanding the ecological footprint of such compounds and their derivatives (Dousset et al., 2004).

properties

IUPAC Name

6-methoxy-1H-pyrazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O2/c1-9-5-3-6-2-4(8)7-5/h2-3H,1H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJASVKBBHBEVPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=CC(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30597892
Record name 6-Methoxypyrazin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30597892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methoxypyrazin-2(1H)-one

CAS RN

4774-17-8
Record name 6-Methoxy-2(1H)-pyrazinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4774-17-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Methoxypyrazin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30597892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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